REACTION_CXSMILES
|
[CH3:1][C:2]([CH:4]=O)=O.[Br:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]([NH2:14])[C:8]=1[NH2:15]>CCO>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([Br:13])=[C:9]2[C:8]=1[N:15]=[CH:1][C:2]([CH3:4])=[N:14]2
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C=O
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=C(C=C1)Br)N)N
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h at it and for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2N=CC(=NC2=C(C=C1)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |